[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetyloxy groups and a chlorophenoxy moiety attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides.
Introduction of the chlorophenoxy group: This step involves the reaction of the oxane intermediate with 2-chlorophenol under suitable conditions, such as the presence of a base like sodium hydroxide.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products
Hydrolysis: Yields the corresponding triol.
Substitution: Produces derivatives with different substituents on the phenoxy ring.
Oxidation: Results in the formation of carboxylic acids or ketones, depending on the conditions.
Scientific Research Applications
[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting their activity by forming stable complexes.
Modulating signaling pathways: Affecting cellular processes by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
- [3,4,5-Tris(acetyloxy)oxan-2-yl]methyl acetate
- [6-(2-chlorophenoxy)oxan-2-yl]methyl acetate
- [3,4,5-Tris(hydroxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate
Uniqueness
[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate is unique due to the presence of multiple acetyloxy groups and a chlorophenoxy moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-8-6-5-7-14(15)21/h5-8,16-20H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVGIQOXJMZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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